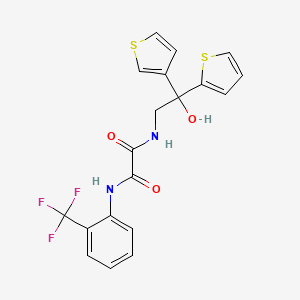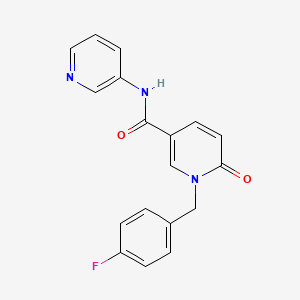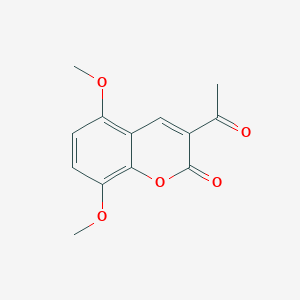
3-乙酰基-5,8-二甲氧基-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-5,8-dimethoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
科学研究应用
3-acetyl-5,8-dimethoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antiviral agent.
准备方法
The synthesis of 3-acetyl-5,8-dimethoxy-2H-chromen-2-one can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Knoevenagel condensation reaction, where 2,4-dihydroxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . This reaction forms the coumarin core, which can then be further modified to introduce the acetyl and methoxy groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the synthesis more sustainable .
化学反应分析
3-acetyl-5,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups. This can be achieved using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3-acetyl-5,8-dihydroxy-2H-chromen-2-one .
作用机制
The mechanism of action of 3-acetyl-5,8-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
3-acetyl-5,8-dimethoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
3-acetyl-7-hydroxy-2H-chromen-2-one: This compound has a hydroxyl group at the 7-position instead of methoxy groups at the 5 and 8 positions, leading to different chemical and biological properties.
6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This derivative has additional hydroxyl groups, which can enhance its antioxidant activity.
The uniqueness of 3-acetyl-5,8-dimethoxy-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
属性
IUPAC Name |
3-acetyl-5,8-dimethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7(14)8-6-9-10(16-2)4-5-11(17-3)12(9)18-13(8)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQSQJSEQOAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2OC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol](/img/structure/B2449056.png)
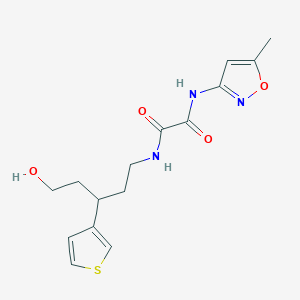
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)
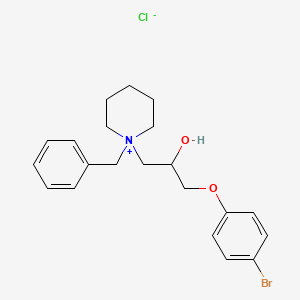
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)

